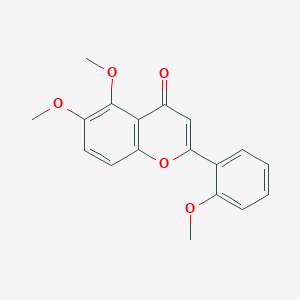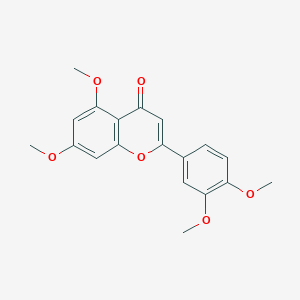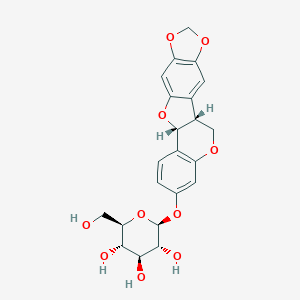
5,6,2'-Trimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .
Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown its potential in the treatment of various diseases, particularly due to its anticancer effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties
Mécanisme D'action
The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:
- 5,6,2’-Trimethoxyflavone
- 5,7-Dimethoxyflavone
- 3’,4’,5’-Trimethoxyflavone
Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .
Propriétés
Numéro CAS |
16266-97-0 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
Clé InChI |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
Description physique |
Solid |
Synonymes |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)











